![molecular formula C10H7ClFNOS B3036219 2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole CAS No. 339018-31-4](/img/structure/B3036219.png)
2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole
Overview
Description
“2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole” is a potent, selective inhibitor of stearoyl-CoA desaturase . It is also known as CAY10566 . Stearoyl-CoA desaturase (SCD) catalyzes the conversion of saturated, long-chain fatty acids to monounsaturated fatty acids . The SCD1 gene is thought to play a key role in lipid homeostasis and body weight regulation .
Molecular Structure Analysis
The molecular formula of “2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole” is C10H7ClFNOS . The average mass is 243.685 Da and the monoisotopic mass is 242.992096 Da .Physical And Chemical Properties Analysis
The compound is a crystalline solid . The solubility of the compound in DMF is 20 mg/ml .Scientific Research Applications
Herbicide
“2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole” is a key component in Pyraflufen-ethyl , a compound used as a herbicide . It is effective in controlling annual and perennial broadleaf weeds .
Enzyme Inhibition
The mode of action of Pyraflufen-ethyl involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) . This inhibition prevents the synthesis of chlorophyll, which is essential for photosynthesis in plants.
Synthesis of Boronic Acids & Derivatives
Compounds similar to “2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole”, such as “4-[(2′-Chloro-5′-(trifluoromethyl)phenoxy)methyl]phenylboronic acid”, are used in the synthesis of boronic acids and their derivatives . These compounds have a wide range of applications in organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such asCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
It’s worth noting that similar compounds inhibit the activity of their target enzymes, leading to changes in the biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been known to affect the conversion of cortisol to cortisone .
Result of Action
Similar compounds have been known to inhibit the activity of their target enzymes, leading to changes in the biochemical pathways .
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNOS/c11-10-13-5-9(15-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INULDWDOGXAZAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CN=C(S2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259478 | |
Record name | 2-Chloro-5-[(4-fluorophenoxy)methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-fluorophenoxy)methyl]-1,3-thiazole | |
CAS RN |
339018-31-4 | |
Record name | 2-Chloro-5-[(4-fluorophenoxy)methyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339018-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[(4-fluorophenoxy)methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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